(2-formylphenyl) 2-bromoacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-formylphenyl) 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-5-9(12)13-8-4-2-1-3-7(8)6-11/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLOIMSSKSYIPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466948 | |
| Record name | BROMO-ACETIC ACID 2-FORMYL-PHENYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124658-76-0 | |
| Record name | BROMO-ACETIC ACID 2-FORMYL-PHENYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contemporary Synthetic Strategies for 2 Formylphenyl 2 Bromoacetate and Analogs
Methodologies for Compound Preparation
The preparation of (2-formylphenyl) 2-bromoacetate typically involves the esterification of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with a bromoacetylating agent. The presence of both a hydroxyl and an aldehyde group on the aromatic ring requires careful selection of reaction conditions to achieve selective O-acylation.
Direct Synthesis Protocols: Optimization and Yield Enhancement
The direct synthesis of this compound is achieved through the O-acylation of salicylaldehyde. A common method involves the reaction of salicylaldehyde with bromoacetyl bromide or bromoacetic anhydride (B1165640) in the presence of a base. The choice of base and solvent system is crucial for optimizing the reaction and maximizing the yield.
Optimization of these protocols often involves a careful balance of reaction parameters to favor O-acylation over potential side reactions, such as C-acylation (a Friedel-Crafts-type reaction) on the electron-rich aromatic ring. While C-acylation is generally favored under thermodynamic control, O-acylation is kinetically favored and can be promoted by using appropriate catalysts and reaction conditions. The use of a non-nucleophilic base can prevent the hydrolysis of the acylating agent and the product ester.
A typical laboratory-scale synthesis might involve dissolving salicylaldehyde in a suitable aprotic solvent, such as dichloromethane (B109758) or diethyl ether, followed by the addition of a base, like triethylamine (B128534) or pyridine. The bromoacetylating agent is then added dropwise at a controlled temperature, often at 0°C, to manage the exothermic nature of the reaction. The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with an aqueous acid solution to remove the base and then with water and brine. The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
| Parameter | Condition | Purpose |
| Starting Material | Salicylaldehyde | Provides the phenolic hydroxyl and formyl groups. |
| Acylating Agent | Bromoacetyl bromide or Bromoacetic anhydride | Introduces the 2-bromoacetate moiety. |
| Base | Triethylamine, Pyridine | Neutralizes the HBr byproduct, driving the reaction forward. |
| Solvent | Dichloromethane, Diethyl ether | Provides a non-reactive medium for the reactants. |
| Temperature | 0°C to room temperature | Controls the reaction rate and minimizes side reactions. |
| Work-up | Aqueous acid wash, water wash, brine wash | Removes impurities and isolates the product. |
| Purification | Recrystallization, Column chromatography | Obtains the pure this compound. |
This table presents a generalized protocol for the direct synthesis of this compound. Specific conditions may vary based on the scale and specific reagents used.
Precursor Design and Substituted Salicylaldehyde Applications
Electron-donating groups (e.g., methoxy, alkyl) on the aromatic ring can increase the nucleophilicity of the phenolic oxygen, potentially accelerating the rate of O-acylation. Conversely, electron-withdrawing groups (e.g., nitro, halogen) can decrease the nucleophilicity of the phenolic hydroxyl, which might necessitate more forcing reaction conditions or the use of a stronger base to facilitate the reaction. nih.gov The design of precursors with specific substitution patterns allows for the synthesis of a library of this compound analogs with tailored electronic and steric properties for subsequent chemical transformations. nih.gov For instance, the synthesis of various chromene derivatives often starts from appropriately substituted salicylaldehydes. nih.govresearchgate.net
| Substituent on Salicylaldehyde | Electronic Effect | Expected Impact on Reactivity |
| Methoxy (-OCH₃) | Electron-donating | Increased nucleophilicity of phenolic -OH, faster reaction. |
| Nitro (-NO₂) | Electron-withdrawing | Decreased nucleophilicity of phenolic -OH, slower reaction. |
| Bromo (-Br) | Electron-withdrawing | Decreased nucleophilicity of phenolic -OH, slower reaction. |
| Alkyl (-R) | Electron-donating | Increased nucleophilicity of phenolic -OH, faster reaction. |
This table illustrates the expected influence of substituents on the acylation of salicylaldehydes.
Sustainable Synthesis Principles and Green Chemistry Integration
In line with the growing emphasis on sustainable chemical manufacturing, efforts are being directed towards developing greener synthetic routes for this compound and its analogs. humanjournals.com This involves the use of environmentally benign solvents, the development of efficient catalytic systems, and the minimization of waste.
Aqueous Reaction Media and Environmentally Benign Conditions
The use of water as a solvent for organic reactions is a cornerstone of green chemistry. mdpi.com For the acylation of phenols, conducting the reaction in an aqueous medium or a biphasic system can offer significant environmental benefits over traditional organic solvents. However, the low solubility of organic reactants in water and the potential for hydrolysis of the acylating agent and the ester product are challenges that need to be addressed.
One approach to overcome these challenges is the use of phase-transfer catalysis (PTC). tcichemicals.comwikipedia.orgslideshare.netyoutube.com In a biphasic system (e.g., water and an organic solvent), a phase-transfer catalyst can transport the phenoxide ion from the aqueous phase to the organic phase, where it reacts with the bromoacetylating agent. lew.ro This technique can lead to faster reaction rates, milder reaction conditions, and easier product separation. alfachemic.com The use of biodegradable and less toxic solvents is also a key consideration in developing greener protocols. digitellinc.com
Catalyst Development for Efficient Production
The development of efficient catalysts is crucial for enhancing the sustainability of the synthesis of this compound. Catalysts can increase the reaction rate, improve selectivity for O-acylation, and allow for the use of milder reaction conditions.
Phase-Transfer Catalysts (PTCs): As mentioned, PTCs are highly effective for the acylation of phenols in biphasic systems. lew.ro Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB) and benzyltriethylammonium chloride (TEBAC), are commonly used PTCs. alfachemic.com These catalysts form an ion pair with the phenoxide anion, facilitating its transfer into the organic phase for reaction. slideshare.netlew.ro
Acid and Base Catalysis: Both acid and base catalysis can promote O-acylation. While base catalysis proceeds via deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide, acid catalysis can activate the acylating agent. The development of solid acid and base catalysts is an area of active research, as these can be easily recovered and reused, reducing waste and simplifying purification processes.
Enzyme Catalysis: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical catalysis. Lipases, for instance, can be used for the esterification of phenols under mild conditions. Immobilized enzymes can be particularly advantageous, as they can be easily separated from the reaction mixture and reused for multiple reaction cycles. researchgate.net
| Catalyst Type | Example(s) | Mechanism of Action | Advantages |
| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (TEBAC) | Transports phenoxide ion from aqueous to organic phase. lew.ro | Enables use of aqueous media, mild conditions, faster reactions. lew.roalfachemic.com |
| Base Catalyst | Triethylamine, Pyridine, Solid bases | Deprotonates phenol to form a more nucleophilic phenoxide. | Increases reaction rate. Solid bases are reusable. |
| Acid Catalyst | Methanesulfonic acid (MSA), Solid acids | Activates the acylating agent towards nucleophilic attack. digitellinc.com | Can be used in continuous flow systems. Solid acids are reusable. digitellinc.com |
| Enzyme Catalyst | Lipases (e.g., Candida antarctica lipase (B570770) B) | Catalyzes esterification via an acyl-enzyme intermediate. researchgate.net | High selectivity, mild conditions, environmentally friendly. researchgate.net |
This table summarizes various catalytic approaches for the synthesis of this compound and its analogs.
Elucidation of Reactivity and Mechanistic Pathways of 2 Formylphenyl 2 Bromoacetate
Intramolecular Wittig Reaction Pathway Analysis
The intramolecular Wittig reaction is a significant pathway for (2-formylphenyl) 2-bromoacetate, leading to the formation of cyclic compounds. This process involves the in-situ generation of a phosphonium (B103445) ylide, which then undergoes cyclization.
The initial step in the intramolecular Wittig reaction of this compound is the formation of a phosphonium salt. This occurs through the reaction of the bromoacetate (B1195939) moiety with a phosphine (B1218219), typically triphenylphosphine (B44618), via an SN2 reaction. libretexts.org The resulting phosphonium salt is then deprotonated by a base to generate the phosphonium ylide. libretexts.orgyoutube.com An ylide is a neutral molecule with formal opposite charges on adjacent atoms. libretexts.orgmasterorganicchemistry.com
The stability of the resulting ylide is a crucial factor in the reaction. Ylides are stabilized by electron-withdrawing groups. organic-chemistry.org Stabilized ylides are generally less reactive than non-stabilized ylides. organic-chemistry.org The generation of phosphonium ylides can be achieved through various methods, including the use of strong bases like butyl lithium or milder bases depending on the acidity of the phosphonium salt. libretexts.org In some cases, stable phosphorus ylides can be prepared via multicomponent reactions involving triphenylphosphine, dialkyl acetylenedicarboxylates, and an acidic component. researchgate.netscispace.com
Table 1: Factors Influencing Phosphonium Ylide Generation and Stability
| Factor | Description | Impact on Reaction |
| Nature of the Halide | The reactivity of the alkyl halide in the SN2 reaction to form the phosphonium salt follows the order I > Br > Cl. | Affects the rate of phosphonium salt formation. |
| Steric Hindrance | The SN2 reaction is sensitive to steric hindrance. Primary halides react more readily than secondary halides. libretexts.org | Influences the feasibility and yield of the initial phosphonium salt synthesis. |
| Base Strength | The choice of base depends on the pKa of the α-proton of the phosphonium salt. Strong bases are often required for complete ylide formation. libretexts.org | Determines the concentration and rate of ylide generation. |
| Ylide Substituents | Electron-withdrawing groups attached to the carbanionic center stabilize the ylide. organic-chemistry.org | Stabilized ylides are less reactive and can influence the stereoselectivity of the Wittig reaction. |
Once the phosphonium ylide is formed from this compound, it undergoes an intramolecular reaction with the adjacent aldehyde group. This proceeds through a [2+2] cycloaddition to form a four-membered ring intermediate known as an oxaphosphetane. masterorganicchemistry.comorganic-chemistry.org This intermediate is often unstable and rapidly decomposes to form the final alkene product and a phosphine oxide, with the formation of the highly stable phosphine oxide bond being a major thermodynamic driving force for the reaction. masterorganicchemistry.comumass.edu
The stereochemistry of the resulting alkene is determined during the formation of the oxaphosphetane. pitt.edu The relative energies of the transition states leading to the cis and trans oxaphosphetanes dictate the final Z/E ratio of the alkene product. pitt.edu In intramolecular reactions, the ring strain of the forming cyclic system plays a significant role in the energetics of the cyclization step. Tandem Michael-intramolecular Wittig reactions have been explored, where the diastereoselectivity is influenced by the reaction conditions and the nature of the substrates. nih.gov
Table 2: Energetic and Dynamic Factors in Intramolecular Wittig Cyclization
| Factor | Description | Influence on Cyclization |
| Oxaphosphetane Stability | The four-membered oxaphosphetane is a key intermediate. Its stability influences the reaction pathway. pitt.edu | Less stable oxaphosphetanes decompose rapidly, driving the reaction forward. |
| Phosphine Oxide Formation | The formation of the very strong P=O bond in triphenylphosphine oxide is a major thermodynamic driving force. umass.edu | Provides a significant negative enthalpy change, making the overall reaction favorable. |
| Ring Strain | The strain in the transition state and the final cyclic product affects the activation energy and the overall thermodynamics. | Can influence the rate and feasibility of the cyclization. |
| Stereoelectronic Effects | The orientation of the reacting groups in the transition state influences the stereochemical outcome of the reaction. pitt.edu | Determines the geometry (Z/E) of the newly formed double bond. |
The choice of solvent can have a significant impact on the kinetics and thermodynamics of the Wittig reaction. While the reaction is often considered to have a concerted, non-ionic mechanism, solvent polarity can influence the stereochemical outcome. researchgate.net For instance, in some Wittig reactions, nonpolar solvents favor the formation of the Z-isomer, while polar solvents lead to a higher proportion of the E-isomer. researchgate.net
In the context of the intramolecular Wittig reaction of this compound, the solvent can affect the rate of both the initial ylide formation and the subsequent cyclization. The solubility of the phosphonium salt and the ylide, as well as the stabilization of any charged intermediates or transition states, are all influenced by the solvent system. researchgate.net Studies on related systems have shown that polar aprotic solvents like DMF can favor certain reaction pathways over others. organic-chemistry.org The use of aqueous media has also been explored for a greener version of the Wittig reaction. umass.edu
Table 3: Effect of Solvent Polarity on Wittig Reaction Characteristics
| Solvent Polarity | Potential Effects | Example Solvents |
| Nonpolar | May favor kinetic control and the formation of Z-alkenes with non-stabilized ylides. researchgate.net | Toluene, Hexane |
| Polar Aprotic | Can stabilize charged intermediates and transition states, potentially altering reaction rates and selectivity. organic-chemistry.org | DMF, DMSO, Acetonitrile |
| Polar Protic | Can protonate the ylide, reducing its reactivity. However, some Wittig reactions can be performed in water. umass.eduresearchgate.net | Water, Ethanol, Methanol |
Explorations of Other Key Transformations
Beyond the intramolecular Wittig reaction, the structure of this compound allows for other important chemical transformations, including the formation of azomethine ylides and various functional group interconversions.
This compound can serve as a precursor for the generation of azomethine ylides. Azomethine ylides are nitrogen-based three-atom components that are highly valuable in the synthesis of nitrogen-containing heterocycles through [3+2]-cycloaddition reactions. nih.gov These reactions are known for their high regio- and stereoselectivity. nih.govnih.gov
The formation of an azomethine ylide from this compound would typically involve the reaction of the aldehyde group with a secondary amino acid, such as sarcosine (B1681465) or thioproline. nih.gov The resulting iminium salt can then be deprotonated to form the azomethine ylide. This ylide can then react with a dipolarophile in a [3+2]-cycloaddition to construct five-membered heterocyclic rings. nih.govrsc.org The development of asymmetric versions of these cycloadditions is a significant area of research. msu.edu
The aldehyde and bromoacetate functionalities in this compound are amenable to a wide range of functional group interconversions (FGIs), which are fundamental transformations in organic synthesis. solubilityofthings.comscribd.comimperial.ac.uk
The aldehyde group can be:
Oxidized to a carboxylic acid using oxidizing agents like potassium permanganate. solubilityofthings.com
Reduced to a primary alcohol. imperial.ac.uk
Converted to an imine through reaction with primary amines, which can then be further modified.
Used in various carbon-carbon bond-forming reactions.
The bromoacetate moiety provides a handle for nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups by displacing the bromide ion. vanderbilt.edu For example, it can be converted to other halides, azides, or nitriles. vanderbilt.edu These FGIs significantly expand the synthetic utility of this compound, enabling the synthesis of a diverse array of derivatives.
Regioselective and Stereoselective Control in Reactions Involving this compound
The strategic placement of functional groups in this compound offers a versatile platform for controlling the regioselectivity and stereoselectivity of its downstream reactions. The interplay between the ortho-formyl group and the bromoacetate moiety, along with the potential for substitution on the aromatic ring, allows for the directed synthesis of complex molecular architectures.
Directing Group Effects and Substrate Design
The substituents on the phenyl ring of this compound play a crucial role in directing the course of subsequent chemical transformations. In the synthesis of coumarins via an intramolecular Wittig reaction, the electronic nature of these substituents significantly influences the reaction efficiency.
The synthesis of this compound and its substituted derivatives is typically achieved by reacting the corresponding salicylaldehydes with bromoacetyl bromide. researchgate.netrsc.org These precursors are then converted to their phosphonium salts, which upon treatment with a base, undergo an intramolecular Wittig reaction to yield coumarins. researchgate.net
The efficiency of this transformation is dependent on the nature of the substituents on the aromatic ring. A study by Belavagi et al. demonstrated that a variety of substituted (2-formylphenyl) 2-bromoacetates can be successfully employed in a one-pot synthesis of coumarins in an aqueous sodium bicarbonate solution. researchgate.net This method highlights the directing effects of different functional groups on the phenyl ring.
| Entry | Substituent (R) | Product | Yield (%) |
| 1 | H | Coumarin (B35378) | 72 |
| 2 | 5-Cl | 6-Chlorocoumarin | 70 |
| 3 | 5-Br | 6-Bromocoumarin | 75 |
| 4 | 5-Me | 6-Methylcoumarin | 68 |
| 5 | 5-OMe | 6-Methoxycoumarin | 65 |
| 6 | 5-N,N-dimethyl | 6-(Dimethylamino)coumarin | 65 |
| 7 | 5-N,N-diethyl | 6-(Diethylamino)coumarin | 65 |
| Data sourced from Belavagi et al., 2014. researchgate.net |
The results indicate that both electron-donating and electron-withdrawing groups are well-tolerated in this reaction, leading to good to excellent yields of the corresponding coumarins. This demonstrates the robustness of the intramolecular Wittig reaction with a range of substituted (2-formylphenyl) 2-bromoacetates. The directing effect of the substituents primarily influences the electronic properties of the formyl group and the stability of the intermediate ylide, but in this case, does not fundamentally alter the regioselectivity of the cyclization, which consistently affords the coumarin scaffold.
Diastereomeric and Enantiomeric Control in Product Formation
Achieving diastereomeric and enantiomeric control in reactions involving this compound is a more nuanced challenge that often requires the introduction of chiral elements, either in the substrate, reagents, or catalysts. While specific studies on the diastereoselective and enantioselective reactions of this compound itself are limited, the broader context of reactions involving similar substrates provides insight into potential strategies.
Diastereoselective Control:
Diastereoselectivity can be induced in reactions at the formyl group or at the α-carbon of the bromoacetate moiety. For instance, the addition of a nucleophile to the formyl group can generate a new stereocenter. If the nucleophile or the substrate already contains a stereocenter, diastereomeric products can be formed. The design of the substrate, including the use of chiral auxiliaries, can influence the facial selectivity of the attack on the aldehyde.
While no specific examples involving this compound were found, related studies on salicylaldehyde (B1680747) derivatives show that diastereoselective additions are feasible. The stereochemical outcome is often governed by the steric and electronic properties of both the substrate and the incoming nucleophile, following principles laid out in models such as Cram's rule or the Felkin-Anh model.
Enantiomeric Control:
The development of enantioselective transformations involving substrates like this compound is a key area of interest for the synthesis of optically active heterocyclic compounds. This is typically achieved through asymmetric catalysis, employing chiral catalysts to create a chiral environment that favors the formation of one enantiomer over the other.
In the context of the intramolecular Wittig reaction for coumarin synthesis, the use of chiral phosphines as catalysts presents a promising avenue for enantiocontrol. Although not demonstrated specifically for this compound, recent research has shown the potential of chiral bisphosphines in catalyzing asymmetric Staudinger/aza-Wittig reactions to achieve high enantioselectivity. thieme-connect.de Furthermore, the combination of chiral phosphines with achiral Brønsted acids has been shown to enhance enantioselectivity in intramolecular annulations to form dihydrocoumarin (B191007) structures. researchgate.net These approaches could potentially be adapted to the intramolecular Wittig reaction of this compound derivatives to afford chiral coumarins.
Another strategy for enantiomeric control involves the enantioselective addition to the formyl group. Organocatalysis, using chiral amines or other small molecules, has been successfully employed for the enantioselective functionalization of aldehydes. For example, chiral secondary amines can activate α,β-unsaturated aldehydes for enantioselective Michael additions with salicylaldehydes, leading to chiral chromenes with high enantiomeric excess. thieme-connect.de This principle could be extended to reactions involving the formyl group of this compound.
While the direct application of these stereoselective methods to this compound remains an area for further exploration, the existing literature on related systems provides a strong foundation for the future development of diastereoselective and enantioselective reactions utilizing this versatile building block.
Strategic Applications in Target Oriented Synthesis and Chemical Diversification
Construction of Complex Heterocyclic Frameworks
The inherent structural features of (2-formylphenyl) 2-bromoacetate make it an ideal precursor for the synthesis of heterocyclic systems. The ortho-positioning of the formyl and bromoacetoxy groups facilitates intramolecular cyclization reactions, providing a direct route to valuable heterocyclic cores that are prevalent in medicinal chemistry and materials science.
The synthesis is initiated by reacting substituted this compound with triphenylphosphine (B44618), which generates a phosphonium (B103445) salt. In the presence of a mild base, such as aqueous sodium bicarbonate, a Wittig ylide is formed, which then undergoes a rapid intramolecular cyclization with the adjacent aldehyde group to form the coumarin (B35378) ring system. rsc.org This methodology avoids the harsh conditions or expensive catalysts associated with traditional coumarin syntheses like the Pechmann, Knoevenagel, or Perkin reactions. researchgate.netresearchgate.net
The versatility of this method allows for the synthesis of various substituted coumarins by starting with appropriately substituted salicylaldehydes to create the initial this compound derivative. rsc.org
Table 1: Synthesis of Coumarins via Intramolecular Wittig Reaction
| Starting Material | Reagents | Product | Reaction Type | Reference |
|---|---|---|---|---|
| Substituted this compound | 1. Triphenylphosphine2. Aqueous Sodium Bicarbonate | Substituted Coumarin | Intramolecular Wittig Reaction | rsc.org |
This table illustrates the general intramolecular Wittig approach to coumarin synthesis starting from precursors like this compound.
While the intramolecular cyclization of this compound derivatives is a proven method for coumarin synthesis, its application in the direct construction of more complex fused polycyclic systems is not extensively documented in the available scientific literature. The synthesis of fused systems, such as pyrano-pyridines or quinolino-cinnolines, typically proceeds from different starting materials or involves multi-step pathways where this compound is not identified as the key precursor. nih.govmdpi.com
Utilization in Multicomponent and Cascade Reactions
Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single operation to form a complex product, are highly valued for their efficiency and atom economy. nih.govmdpi.comresearchgate.net Similarly, cascade reactions, involving two or more sequential transformations where the subsequent reaction is triggered by the functionality formed in the previous step, offer elegant pathways to complex molecules. nih.gov
Despite the potential of this compound's dual reactive sites to participate in such processes, its specific use as a key substrate in documented multicomponent or cascade reactions for constructing complex frameworks appears to be limited. Current research on MCRs and cascade reactions for synthesizing heterocyclic structures like morphans or bipyrimidines often utilizes precursors such as 3-formylchromones or other aldehydes and ketones. nih.gov
Development of Novel Building Blocks for Advanced Chemical Synthesis
A building block in organic synthesis is a molecule that can be readily incorporated into a larger, more complex structure. The compound this compound itself can be considered a valuable building block for coumarin synthesis. rsc.org The related compound, 2-formylphenyl acetate (B1210297) (also known as 2-acetoxybenzaldehyde), is synthesized from 2-hydroxybenzaldehyde and can be further modified, indicating the utility of this class of compounds as synthetic intermediates. However, the specific application of this compound as a precursor to generate a diverse range of other advanced, isolable building blocks for chemical synthesis is not a primary focus in the surveyed literature. The main utility described remains its direct conversion into the final coumarin targets. rsc.orgresearchgate.net
Computational and Theoretical Investigations of 2 Formylphenyl 2 Bromoacetate Reactivity
Quantum Mechanical Studies of Reaction Mechanisms and Energetics
Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of chemical reactions at the molecular level. mdpi.comscienceopen.com For (2-formylphenyl) 2-bromoacetate, these studies would provide a quantitative understanding of its reaction pathways, such as nucleophilic substitution at the acyl carbon or reactions involving the formyl group.
Transition State Geometries and Activation Barriers
A critical aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. The geometry of the transition state and its associated energy barrier (activation energy) determine the rate of the reaction.
Computational methods can precisely locate transition state structures and calculate their energies. acs.org For a hypothetical reaction, such as the hydrolysis of this compound, a transition state would involve the approach of a water molecule to the carbonyl carbon of the acetate (B1210297) group. The activation barrier for this process, as well as for competing reactions, can be calculated to predict the most likely reaction pathway.
Illustrative Data for a Hypothetical Reaction Pathway: Below is a hypothetical table showcasing the kind of data that would be generated from a DFT study on the hydrolysis of this compound.
| Parameter | Value (Illustrative) |
| Reaction | Hydrolysis |
| Transition State Bond (C-O) | 1.98 Å |
| Activation Energy (ΔG‡) | 22.5 kcal/mol |
| Imaginary Frequency | -350 cm⁻¹ |
Note: The data in this table is illustrative and intended to represent the type of results obtained from quantum mechanical calculations.
Computational Prediction of Reactivity and Selectivity
Quantum chemical calculations can predict the reactivity and selectivity of a molecule by analyzing its electronic structure. mdpi.com Descriptors such as frontier molecular orbital (HOMO-LUMO) energies and atomic charges can reveal the most reactive sites in this compound. For instance, the LUMO (Lowest Unoccupied Molecular Orbital) is likely centered on the carbonyl carbon of the bromoacetate (B1195939) group, indicating its susceptibility to nucleophilic attack.
The relative energies of different transition states leading to various products determine the selectivity of a reaction. By comparing the activation barriers for reactions at the formyl group versus the bromoacetate group, one could predict whether a given reagent would react selectively with one functional group over the other.
Molecular Modeling and Conformational Analysis
The three-dimensional structure and conformational flexibility of a molecule are crucial to its reactivity. Molecular modeling techniques, ranging from quantum mechanics to more computationally efficient molecular mechanics force fields, are used to explore the potential energy surface of a molecule and identify its stable conformers. nih.gov
For this compound, conformational analysis would focus on the rotation around the single bonds, particularly the C-O bond of the ester and the C-C bond connecting the phenyl ring to the formyl group. The relative energies of different conformers would determine their population at a given temperature. The interplay between the formyl and bromoacetate substituents, including potential steric and electronic interactions, would be a key aspect of such a study.
Illustrative Conformational Analysis Data: This table presents hypothetical data from a conformational analysis of this compound.
| Conformer | Dihedral Angle (O=C-O-C) | Relative Energy (kcal/mol) |
| 1 | 0° | 2.1 |
| 2 | 180° | 0.0 |
| 3 | 60° | 1.5 |
Note: The data in this table is illustrative and intended to represent the type of results obtained from molecular modeling studies.
Spectroscopic Property Simulations for Structural Elucidation
Computational chemistry provides a powerful means to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. Methods like DFT can simulate infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra.
For this compound, simulating the IR spectrum would help in assigning the characteristic vibrational frequencies for the C=O stretches of the aldehyde and the ester, as well as the C-Br stretch. Similarly, predicting the ¹H and ¹³C NMR chemical shifts would aid in the complete assignment of the experimental NMR spectra, confirming the connectivity and electronic environment of the atoms in the molecule.
Illustrative Simulated Spectroscopic Data:
| Spectroscopic Data | Calculated Value (Illustrative) | Experimental Value (Hypothetical) |
| IR Frequency (C=O, ester) | 1750 cm⁻¹ | 1745 cm⁻¹ |
| IR Frequency (C=O, aldehyde) | 1705 cm⁻¹ | 1700 cm⁻¹ |
| ¹H NMR (CHO proton) | δ 9.9 ppm | δ 9.8 ppm |
| ¹³C NMR (C=O, ester) | δ 168.0 ppm | δ 167.5 ppm |
Note: The data in this table is illustrative and intended to represent the type of results obtained from spectroscopic property simulations.
Future Perspectives and Emerging Research Avenues for 2 Formylphenyl 2 Bromoacetate
Development of Novel Catalytic Systems for Enhanced Transformations
The reactivity of (2-formylphenyl) 2-bromoacetate can be precisely controlled and enhanced through the development of sophisticated catalytic systems. The aldehyde group is a prime target for a variety of catalytic transformations, while the bromoacetate (B1195939) moiety offers a handle for nucleophilic substitution and cross-coupling reactions.
Future research is likely to focus on several key areas of catalysis:
Organocatalysis: Chiral secondary amines, such as those derived from proline, have been shown to be effective organocatalysts for the α-functionalization of aldehydes via enamine intermediates. acs.org This strategy could be applied to this compound for the stereoselective introduction of various substituents at the carbon adjacent to the aldehyde. Furthermore, N-heterocyclic carbenes (NHCs) are powerful organocatalysts for activating aldehydes, enabling a range of reactions including the generation of key intermediates for cycloadditions. ntu.edu.sg
Phase Transfer Catalysis (PTC): The bromoacetate functionality is an excellent substrate for nucleophilic substitution reactions. Phase transfer catalysis, which facilitates the transfer of reactants between immiscible phases, offers a green and efficient method for such transformations. ijirset.comwikipedia.orgslideshare.netsacheminc.com Catalysts like quaternary ammonium (B1175870) and phosphonium (B103445) salts can enable reactions with a wide range of nucleophiles under mild conditions, potentially leading to a diverse library of derivatives from this compound. ijirset.comwikipedia.org
Transition-Metal Catalysis: The aldehyde group can act as a directing group for transition-metal-catalyzed C-H activation at the ortho-position of the phenyl ring, enabling the introduction of new functional groups. researchgate.net Additionally, the bromoacetate moiety can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon and carbon-heteroatom bonds.
| Catalytic System | Target Functionality | Potential Transformation | Representative Catalyst/Reagent |
| Organocatalysis | Aldehyde | Asymmetric α-functionalization | Proline derivatives, N-Heterocyclic Carbenes (NHCs) |
| Phase Transfer Catalysis | Bromoacetate | Nucleophilic substitution | Quaternary ammonium salts (e.g., TBAB), Phosphonium salts |
| Transition-Metal Catalysis | Aldehyde (directing group) | C-H functionalization | Ruthenium (II) complexes |
| Transition-Metal Catalysis | Bromoacetate | Cross-coupling reactions | Palladium catalysts with various ligands |
Exploration of Unconventional Reaction Media and Conditions
Moving beyond traditional organic solvents, the exploration of unconventional reaction media offers significant advantages in terms of sustainability, reaction efficiency, and product selectivity. For a versatile substrate like this compound, these alternative media hold immense promise.
Ionic Liquids (ILs): Ionic liquids, which are salts with low melting points, can act as both solvents and catalysts. researchgate.netresearchgate.net Their unique properties, such as negligible vapor pressure and high thermal stability, make them attractive for a range of reactions. For instance, basic ionic liquids can efficiently catalyze Knoevenagel condensations involving the aldehyde group of this compound. researchgate.net Salicylate-based ionic liquids have also been investigated for their biological activity and potential as formulation components. nih.gov
Deep Eutectic Solvents (DESs): Deep eutectic solvents are mixtures of hydrogen bond donors and acceptors that form a liquid with a significantly lower melting point than the individual components. nih.govlu.semdpi.com They are often biodegradable, non-toxic, and prepared from inexpensive starting materials. DESs have been successfully employed in esterification reactions and could provide a green alternative for the synthesis or transformation of the ester functionality in this compound. rsc.orgacs.org
Superheated Flow Chemistry: Performing reactions in solvents heated above their boiling points under pressure can dramatically accelerate reaction rates. acs.org This technique, when combined with flow chemistry, allows for precise control over reaction time and temperature, leading to higher yields and selectivities. This approach could be particularly beneficial for transformations of this compound that typically require harsh conditions.
| Unconventional Medium | Potential Application | Key Advantages |
| Ionic Liquids (ILs) | Knoevenagel condensation, Nucleophilic substitution | Recyclability, Tunable properties, Can act as catalyst |
| Deep Eutectic Solvents (DESs) | Esterification, Aldehyde condensations | Biodegradable, Low cost, Simple preparation |
| Superheated Solvents | Accelerated reaction rates for various transformations | Rapid optimization, High throughput, Improved yields |
Integration with Flow Chemistry and Automated Synthesis
The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, scalable, and reproducible chemical manufacturing. uc.ptallfordrugs.com Flow chemistry, where reactions are performed in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the ability to telescope multi-step syntheses. acs.orguc.pt
The synthesis of functionalized aldehydes and the α-bromination of carbonyl compounds have already been successfully demonstrated in flow systems. researchgate.net These precedents suggest that the synthesis and subsequent transformations of this compound could be readily adapted to continuous-flow processes. Automated synthesis platforms, which combine robotics with flow chemistry, would enable the rapid generation of a library of derivatives from this versatile building block for high-throughput screening in drug discovery and materials science.
| Technology | Application to this compound | Expected Benefits |
| Flow Chemistry | Synthesis and subsequent transformations | Improved safety, scalability, and reproducibility |
| Automated Synthesis | High-throughput library synthesis of derivatives | Accelerated discovery of new bioactive molecules and materials |
| Telescoped Reactions | Multi-step synthesis in a single, continuous process | Reduced waste, time, and cost |
Design of Next-Generation Reagents and Synthons Based on its Core Structure
The unique arrangement of functional groups in this compound makes it an ideal scaffold for the design of novel reagents and synthons with tailored reactivity. By leveraging the distinct chemical properties of the aldehyde, ester, and bromoacetyl moieties, new bifunctional and multifunctional building blocks can be developed.
Bifunctional Linkers: The aldehyde and bromoacetate groups can be used as orthogonal handles for sequential reactions. For example, the aldehyde can be converted into an oxime or hydrazone, while the bromoacetate can react with a nucleophile. This dual reactivity makes it a potential candidate for the development of bifunctional linkers for bioconjugation or materials science. researchgate.net
Precursors to Heterocycles: The intramolecular reaction between the functional groups of this compound or its derivatives can lead to the formation of various heterocyclic scaffolds. For instance, reaction of the aldehyde with a nucleophile followed by intramolecular cyclization involving the bromoacetate could yield substituted chromane (B1220400) or benzofuran (B130515) derivatives. scienceinfo.com
Reformatsky-Type Reagents: The bromoacetate functionality is a key component in the Reformatsky reaction, which involves the formation of an organozinc reagent that can then react with carbonyl compounds. byjus.com Derivatives of this compound could be employed in intramolecular Reformatsky reactions, where the organozinc intermediate reacts with the neighboring aldehyde group to form cyclic products.
The strategic design of new synthons from this compound will undoubtedly expand its utility in organic synthesis, providing access to novel molecular architectures with interesting biological and material properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2-formylphenyl) 2-bromoacetate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via esterification of 2-formylphenol with 2-bromoacetic acid derivatives. For example, tert-butyl 2-bromoacetate (a related ester) has been used in stepwise syntheses involving nucleophilic substitution under basic conditions (e.g., NaH or K₂CO₃ in anhydrous THF) . Optimization includes:
- Temperature control (0–25°C) to minimize side reactions.
- Monitoring reaction progress via TLC or LCMS (e.g., m/z 1069 [M+H]+ observed in similar bromoacetate syntheses) .
- Purification via column chromatography using gradients of ethyl acetate/hexane.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : The formyl proton (δ ~10 ppm in H NMR) and bromoacetate carbonyl (δ ~170 ppm in C NMR) are diagnostic. Compare with methyl 2-(2-formylphenyl)acetate (CAS 63969-83-5), where the formyl group appears at δ 10.2 ppm .
- LCMS : Confirm molecular ion peaks (e.g., m/z 229.07 for benzyl 2-bromoacetate analogs) and fragmentation patterns .
- HPLC : Retention time analysis (e.g., 1.00 minute under specific conditions) can verify purity .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology :
- Store at –20°C in amber vials to prevent hydrolysis of the bromoacetate group.
- Monitor degradation via periodic HPLC analysis. For analogs like benzyl 2-bromoacetate, decomposition occurs at >40°C due to Br– elimination .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths vs. DFT predictions) be resolved for this compound?
- Methodology :
- Use SHELX programs (e.g., SHELXL) for refinement against high-resolution X-ray data. SHELX’s robust algorithms handle twinning and disorder common in brominated compounds .
- Validate computational models (DFT) by comparing hydrogen-bonding patterns (e.g., graph-set analysis for C=O···H interactions) .
- Cross-reference with ORTEP-3 for graphical representation of thermal ellipsoids and intermolecular contacts .
Q. What strategies mitigate side reactions during its use in multi-step syntheses (e.g., nucleophilic aromatic substitution)?
- Methodology :
- Protect the formyl group (e.g., acetal formation) before introducing electrophilic reagents.
- Use mild bases (e.g., CsF) to avoid dehydrohalogenation of the bromoacetate moiety .
- Monitor intermediates via real-time IR spectroscopy for carbonyl stability (e.g., 1720 cm⁻¹ for acetate groups) .
Q. How can computational tools predict its reactivity in heterocyclic annulation reactions?
- Methodology :
- Apply DFT (B3LYP/6-311+G(d,p)) to model transition states in reactions with ynones or alkenes. For example, base-promoted decarboxylative annulation pathways can be mapped using charge distribution analysis .
- Validate with kinetic studies (e.g., Arrhenius plots) to correlate computational activation energies with experimental yields .
Q. What analytical approaches resolve discrepancies between theoretical and observed biological activity (e.g., enzyme inhibition)?
- Methodology :
- Perform SAR studies by synthesizing analogs (e.g., replacing Br with Cl or modifying the formyl group).
- Use molecular docking (AutoDock Vina) to assess binding affinity variations. Cross-validate with SPR or ITC for thermodynamic data .
- Address solubility issues via co-solvent optimization (e.g., DMSO/PBS mixtures) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
